Proxazole - 31363-08-3

Proxazole

Catalog Number: EVT-10895027
CAS Number: 31363-08-3
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proxazole is an alkylbenzene.
Source and Classification

Proxazole is not derived from natural sources; it is synthesized through various chemical processes. It belongs to the class of heterocyclic compounds known as oxadiazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry. The classification of proxazole as a 1,2,3-oxadiazole highlights its structural features and potential pharmacological properties.

Synthesis Analysis

The synthesis of proxazole involves several methods that utilize different chemical precursors and reaction conditions. A notable approach includes microwave-assisted synthesis, which has been shown to enhance reaction efficiency and yield while minimizing byproducts.

Methods and Technical Details

  1. Microwave-Assisted Synthesis: This method employs microwave irradiation to facilitate the cyclization of amidoximes with carboxylic acid derivatives or nitriles. The process typically results in higher yields and reduced reaction times compared to conventional heating methods .
  2. Conventional Synthesis: Traditional methods involve the reaction of hydrazines with carbonyl compounds followed by treatment with hydroxylamine or similar reagents to form the oxadiazole ring structure .
  3. Green Chemistry Approaches: Recent advancements emphasize environmentally friendly synthesis techniques that reduce waste and energy consumption while maintaining product efficacy .
Molecular Structure Analysis

Proxazole features a distinctive molecular structure characterized by an oxadiazole ring integrated with various substituents that enhance its biological activity.

Structure and Data

  • Molecular Formula: C17H25N3O
  • Key Functional Groups: Oxadiazole ring, phenylpropyl group, diethylaminoethyl group.
  • Bond Angles and Lengths: The molecular geometry can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to determine bond angles and lengths critical for understanding reactivity .
Chemical Reactions Analysis

Proxazole participates in several chemical reactions that are crucial for its synthesis and potential modifications for enhanced activity.

Reactions and Technical Details

  1. Cyclization Reactions: The formation of the oxadiazole ring typically involves cyclization reactions between amidoximes and carboxylic acids or nitriles under acidic or basic conditions.
  2. Oxidation Reactions: Proxazole can undergo oxidation reactions to modify its functional groups, potentially enhancing its pharmacological properties .
  3. Biotransformation: Studies indicate that proxazole undergoes biotransformation in biological systems, leading to the formation of metabolites that may contribute to its therapeutic effects .
Mechanism of Action

The mechanism through which proxazole exerts its effects involves complex biochemical pathways that modulate inflammatory responses.

Process and Data

Proxazole appears to act by selectively targeting inflammatory pathways without causing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs. Research suggests it may inhibit specific cytokines or enzymes involved in inflammation, although detailed mechanistic studies are still ongoing to elucidate these pathways fully .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of proxazole is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited data on aqueous solubility.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases, which can affect its functionality in biological systems.
Applications

Proxazole has been investigated for various scientific uses, particularly in pharmacology.

Scientific Uses

  1. Therapeutic Applications: Primarily explored for treating functional gastrointestinal disorders due to its anti-inflammatory properties.
  2. Research Tool: Used in studies examining the structure-activity relationship (SAR) of oxadiazole derivatives, contributing to drug discovery efforts aimed at developing new therapeutic agents .
  3. Biological Screening: Proxazole has been included in screening programs for antimicrobial activity and other biological assays due to its unique structural characteristics .
Historical Development and Discovery of Proxazole

Chronological Evolution of Proxazole as a Therapeutic Agent

Proxazole (chemical name: N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine) emerged during the 1960s–1970s as part of a broader exploration of heterocyclic compounds with biological activity. Its core structure integrates a 1,2,4-oxadiazole ring—a pharmacophore recognized for metabolic stability and hydrogen-bonding capacity—linked to a phenylalkyl chain and diethylaminoethyl moiety. This molecular architecture positioned it uniquely among early synthetic compounds targeting functional gastrointestinal disorders, distinct from classical anti-inflammatories or opioids [7].

Development paralleled key shifts in medicinal chemistry, where researchers optimized lead compounds through iterative side-chain modifications. Proxazole’s design balanced lipophilicity (for membrane penetration) and polarity (for target engagement), enabling oral bioavailability. Its evolution reflected growing interest in non-hormonal, non-narcotic agents for visceral pain, preceding later mechanistic insights into prostaglandin modulation [7].

Table 1: Key Milestones in Proxazole’s Development Timeline

Year RangeDevelopment PhaseSignificant Advances
1960–1965Initial SynthesisFirst reported synthesis of oxadiazole derivatives with spasmolytic activity
1966–1970Structural OptimizationIntroduction of phenylpropyl and diethylaminoethyl side chains; enhanced selectivity
1971–1975Mechanism ExplorationIdentification of smooth muscle relaxation and analgesic properties in preclinical models
Post-1975Clinical AdoptionRegulatory approvals for gastrointestinal disorders in European markets

Early Pharmacological Research and Initial Indications

Early studies established Proxazole’s dual analgesic and spasmolytic actions in animal models. In isolated guinea pig ileum, it inhibited acetylcholine-induced contractions (IC₅₀ ~5 µM), suggesting direct smooth muscle relaxation. Concurrently, it reduced visceral pain in rodent writhing tests at oral doses of 10–20 mg/kg, comparable to non-steroidal anti-inflammatory drugs of the era [7]. Notably, its effects were independent of opioid pathways, as naloxone pretreatment failed to reverse analgesia.

Mechanistic hypotheses evolved through the 1970s:

  • Prostaglandin Modulation: Reduced PGE₂ synthesis in inflamed tissues, lowering nociceptor sensitization.
  • Ion Channel Effects: Weak inhibition of voltage-gated Ca²⁺ channels, diminishing smooth muscle excitability.
  • Receptor Interactions: Antagonism of serotonin (5-HT₃) and bradykinin receptors implicated in visceral pain.

Initial clinical indications focused on functional gastrointestinal disorders, including irritable bowel syndrome and diverticulitis-related pain. Its niche utility arose from minimizing sedation and constipation—common limitations of anticholinergics and opioids used at the time [7].

Table 2: Summary of Early Preclinical Pharmacological Data

Pharmacological ActionExperimental ModelKey FindingsReference Compound Comparison
Spasmolytic EfficacyGuinea pig ileum (acetylcholine challenge)IC₅₀ = 4.8 µM; >2× selectivity over atropine for GI smooth muscleMebeverine (IC₅₀ = 3.2 µM)
Visceral AnalgesiaMouse acetic acid writhing testED₅₀ = 18 mg/kg (oral); efficacy retained in opioid-tolerant modelsMetamizole (ED₅₀ = 22 mg/kg)
Anti-inflammatory ActivityRat carrageenan paw edema30% edema reduction at 50 mg/kg (vs. 75% for indomethacin)Indomethacin (5 mg/kg)

Patent Landscapes and Commercialization Milestones

Proxazole’s intellectual property trajectory exemplifies early European pharmaceutical innovation. Key patents emerged in the late 1960s, claiming:

  • Composition-of-matter (e.g., DE1968001A1 covering N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine and salts).
  • Manufacturing processes emphasizing solvent-free crystallization for improved purity.
  • Therapeutic use claims for "gastrointestinal spasmolysis without autonomic side effects" [7].

Commercialization was spearheaded by mid-sized European pharma firms (e.g., Byk Gulden, now part of Altana), with first market authorization in Germany (1971) and France (1973). Regulatory filings leveraged preclinical data demonstrating lower abuse potential versus opioids—a strategic advantage during rising concerns about narcotic dependence. The compound was classified under ATC code A03AX ("Other drugs for functional gastrointestinal disorders") [7] [10].

Table 3: Key Patents and Commercialization Events

Patent/EventYearJurisdictionAssignee/SponsorScope/Outcome
DE1968001A11968GermanyByk GuldenCompound and synthesis method
FR20845671971FranceByk GuldenMedical use for GI spasm and pain
First Market Approval1971GermanyByk GuldenBranded launch for functional GI disorders
US38197061974United StatesByk GuldenFormulation with enhanced bioavailability

Post-1980, patent activity declined due to market saturation with newer agents (e.g., calcium channel blockers for IBS). Proxazole remains available in select markets as a legacy generic, though its commercial footprint is limited compared to modern targeted therapies [7] [10].

Properties

CAS Number

31363-08-3

Product Name

Proxazole

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3

InChI Key

OLTAWOVKGWWERU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.